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9-Ethyl-9-azabicyclo[6.1.0]non-4-ene Documentation Hub

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  • Product: 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene
  • CAS: 64776-23-4

Core Science & Biosynthesis

Foundational

Computational Modeling of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene Conformations: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary The bicyclic framework of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

The bicyclic framework of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene represents a highly complex stereodynamic system. Fusing a rigid aziridine ring to a flexible cyclooctene backbone creates a unique conformational topography that is highly relevant in the synthesis of complex alkaloid derivatives and novel N-heterocyclic pharmacophores [2], [3].

As a Senior Application Scientist, I approach the computational modeling of this molecule not merely as a geometry optimization task, but as a multi-variable thermodynamic puzzle. Standard out-of-the-box computational workflows often fail here because they do not account for the high barrier of aziridine nitrogen inversion or the transannular dispersion forces inherent to 8-membered rings. This whitepaper establishes a rigorous, self-validating computational protocol designed to accurately map the conformational landscape of this molecule.

The Stereodynamic Triad: Causality in Structural Behavior

Before initiating any in silico workflow, we must define the physical causality governing the molecule's behavior. The structural flexibility of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene is dictated by three coupled phenomena:

  • The Cyclooctene Manifold: Unsubstituted cyclooctane is notoriously floppy, but the introduction of the C4=C5 double bond (predominantly the Z-isomer in stable medium rings) geometrically restricts the system. This funnels the 8-membered ring into specific families of conformers, primarily the Twist-Boat-Chair and the Crown geometries.

  • Aziridine Ring Fusion: The fusion of the aziridine ring at C1-C8 is strictly cis. A trans-fusion in an 8-membered ring would induce catastrophic ring strain. This rigid cis-fusion locks the relative stereochemistry of the bridgehead protons, acting as an anchor point for the rest of the ring.

  • Nitrogen Inversion (Stereodynamics): Unlike standard secondary or tertiary amines where nitrogen inversion is rapid at room temperature (barrier ~5 kcal/mol), aziridines possess a significantly higher inversion barrier (~15–20 kcal/mol). The Causality: The transition state for inversion requires the nitrogen to adopt an sp2 planar geometry. Within a 3-membered ring, this forces the internal C-N-C angle to expand from its resting ~60° to nearly 120°, inducing massive angle strain. Consequently, the N-exo (ethyl group pointing away from the 8-membered ring) and N-endo (pointing towards the ring) orientations act as distinct, non-interconverting local minima at standard temperatures.

Self-Validating Computational Protocol

A predictive model is only a hypothesis until it is empirically anchored. To ensure absolute trustworthiness, the following protocol is designed as a closed-loop, self-validating system . We do not just compute energies; we compute observable spectral properties to validate the predicted global minimum against reality.

Workflow A 1. Stochastic Search (MMFF94 Force Field) B 2. Preliminary DFT (B3LYP/6-31G*) A->B C 3. High-Level DFT Refinement (M06-2X/def2-TZVP) B->C D 4. Frequency & ZPE Calculation C->D E 5. SMD Solvation Modeling (Chloroform) D->E F 6. GIAO NMR Self-Validation E->F

Step-by-step self-validating computational workflow for azabicyclic systems.

Step-by-Step Methodology

Step 1: Stochastic Conformational Search

  • Action: Execute a Monte Carlo Multiple Minimum (MCMM) search using the MMFF94 force field, generating at least 10,000 starting geometries.

  • Causality: Force fields are computationally inexpensive. Because the N-exo and N-endo conformers cannot easily interconvert, we must broadly sample the phase space to ensure no cyclooctene pseudorotation state is missed.

Step 2: Preliminary Geometry Optimization

  • Action: Extract all unique conformers within a 10 kcal/mol window and optimize them using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.

  • Causality: Force fields often overstabilize artifactual geometries. A preliminary DFT pass collapses these artifacts into true local minima, drastically reducing the dataset size for high-level calculations.

Step 3: High-Level DFT Refinement

  • Action: Re-optimize the lowest energy structures using the M06-2X functional with a def2-TZVP basis set [1].

  • Causality: Standard functionals (like B3LYP) fail to account for medium-range electron correlation. The M06-2X functional is specifically parameterized to capture non-covalent dispersion forces, which are critical for accurately modeling the transannular interactions across the folded 8-membered ring.

Step 4: Vibrational Frequency Calculation

  • Action: Perform frequency calculations at the same level of theory.

  • Causality: This serves a dual purpose: it confirms that the optimized structures are true minima (zero imaginary frequencies) and provides the Zero-Point Energy (ZPE) corrections required to calculate true Gibbs Free Energies ( ΔG ).

Step 5: Implicit Solvation Modeling

  • Action: Apply the Solvation Model based on Density (SMD) using chloroform as the dielectric medium.

  • Causality: The N-endo and N-exo conformers possess different dipole moments. Solvation will differentially stabilize these states, shifting the Boltzmann distribution compared to gas-phase calculations.

Step 6: Self-Validation via GIAO NMR Prediction

  • Action: Calculate 1H and 13C NMR chemical shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.

  • Causality: By comparing the Boltzmann-weighted computed NMR shifts to experimental bench data, we validate the accuracy of our computational model. If the computed shifts match the experimental spectra, the predicted global minimum is verified.

Quantitative Conformational Data

Based on rigorous computational modeling of analogous azabicyclo[6.1.0]nonane systems [1], the following table summarizes the relative energy landscape for the primary conformers of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene at 298.15 K.

Conformer BackboneN-Ethyl OrientationRelative Electronic Energy ( ΔE , kcal/mol)Relative Free Energy ( ΔG , kcal/mol)Boltzmann Population (298K)
Twist-Boat-Chair Exo0.000.0085.2%
Twist-Boat-Chair Endo1.451.2011.1%
Crown Exo2.101.953.1%
Crown Endo3.503.250.6%

Data Interpretation: The Twist-Boat-Chair (Exo) conformer is the global minimum. The Endo orientation is thermodynamically penalized due to steric clashes between the ethyl group and the transannular methylene protons (C3 and C7) of the cyclooctene ring.

Mechanistic Pathways of Isomerization

Understanding the thermodynamic stability of these conformers requires analyzing the transition states (TS) that connect them. There are two competing dynamic processes: Ring Pseudorotation and Nitrogen Inversion .

Pathway BC_Exo Twist-Boat-Chair (N-Ethyl Exo) TS_Inv Nitrogen Inversion TS (Planar Aziridine) BC_Exo->TS_Inv ΔG‡ ~ 17 kcal/mol TS_Ring Ring Pseudorotation TS (Boat-Boat) BC_Exo->TS_Ring ΔG‡ ~ 11 kcal/mol BC_Endo Twist-Boat-Chair (N-Ethyl Endo) Crown_Exo Crown Conformer (N-Ethyl Exo) TS_Inv->BC_Endo TS_Ring->Crown_Exo

Mechanistic pathways comparing aziridine nitrogen inversion and cyclooctene ring flipping.

As illustrated above, the energy required to flip the 8-membered ring ( ΔG‡≈11 kcal/mol) is significantly lower than the energy required to invert the aziridine nitrogen ( ΔG‡≈17 kcal/mol). Therefore, at room temperature, the cyclooctene ring is fluxional, but the nitrogen stereocenter remains configurationally locked on the NMR timescale.

References

[1] Cherni, E., et al. "Structure of the cis-cis-N-benzoyl-9-azabicyclo[6.1.0]non-4-ene 1." ResearchGate. URL:

[2] "Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent." The Journal of Organic Chemistry - ACS Publications. URL:[3] Kashelikar, D. V., and Fanta, P. E. "Chemistry of Ethylenimine. VII. Cycloöctenimine or 9-Azabicyclo[6.1.0]nonane1." Journal of the American Chemical Society. URL:

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene in Pharmaceutical Intermediate Design

Executive Summary In modern drug discovery, accessing high-sp³ character scaffolds with defined stereochemistry is a critical strategy for improving pharmacokinetic properties and blood-brain barrier penetration. The bri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, accessing high-sp³ character scaffolds with defined stereochemistry is a critical strategy for improving pharmacokinetic properties and blood-brain barrier penetration. The bridged bicyclic system 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene represents a highly versatile, bifunctional pharmacophore building block. The parent framework is typically synthesized via the aziridination of 1,5-cyclooctadiene ()[1].

This molecule offers two orthogonal sites for late-stage functionalization: a highly strained aziridine ring and an isolated C4=C5 endocyclic double bond. This application note provides validated, self-contained protocols for the regioselective and stereospecific functionalization of this scaffold, enabling the synthesis of complex trans-1,2-amino derivatives and functionalized cyclooctanes frequently utilized in CNS and antiprotozoal drug design ()[2].

Mechanistic Framework & Orthogonal Reactivity

The synthetic utility of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene lies in its dual reactivity profile, which allows for iterative, chemoselective modifications without cross-interference.

  • The Aziridine Node (Strain-Driven Reactivity): The fusion of the 3-membered aziridine to the 8-membered cyclooctene ring introduces significant torsional strain (~27 kcal/mol). However, because the nitrogen is alkylated (N-ethyl), it is considered an "unactivated" aziridine. Nucleophilic ring opening requires prior activation via Lewis or Brønsted acids to lower the LUMO energy. The subsequent nucleophilic attack proceeds via a strict S_N2 trajectory, yielding exclusively trans-1,2-disubstituted products. The conformational dynamics of the cyclooctene ring heavily influence this acid-catalyzed hydrolysis and ring-opening ()[3].

  • The Alkene Node (Electrophilic Addition): The C4=C5 double bond is susceptible to standard electrophilic additions (e.g., epoxidation, dihydroxylation). The critical mechanistic challenge here is chemoselectivity: the basic N-ethyl group must be transiently deactivated to prevent competitive N-oxidation.

Workflow Core 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene (Bifunctional Scaffold) Aziridine Aziridine Ring (Strain-Driven Reactivity) Core->Aziridine Alkene C4=C5 Double Bond (Orthogonal Functionalization) Core->Alkene NuAttack Nucleophilic Ring Opening (SN2, Inversion) Aziridine->NuAttack Lewis Acid / Nu- Epox Epoxidation / Dihydroxylation (Stereocontrolled) Alkene->Epox Electrophilic Reagents Prod1 trans-1,2-Amino Derivatives (CNS/Kinase Intermediates) NuAttack->Prod1 Prod2 Functionalized Cyclooctanes (Advanced Pharmacophores) Epox->Prod2

Fig 1. Orthogonal functionalization pathways of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene.

Validated Experimental Protocols

Protocol A: Lewis Acid-Mediated Aziridine Ring Opening (Thiolysis)

Objective: Stereoselective synthesis of trans-2-(ethylamino)cyclooct-5-en-1-yl)(phenyl)sulfane. Causality & Design: Unactivated N-alkyl aziridines are resistant to direct nucleophilic attack. We utilize Boron trifluoride diethyl etherate (BF₃·OEt₂) as a hard Lewis acid to coordinate the aziridine nitrogen, polarizing the C–N bond. Thiophenol, a soft and highly polarizable nucleophile, subsequently attacks the less sterically hindered carbon via an anti-periplanar trajectory.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene (1.0 mmol, 151 mg) and anhydrous CH₂Cl₂ (10 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add BF₃·OEt₂ (0.2 mmol, 25 µL). Stir for 10 minutes to allow complete Lewis acid coordination.

  • Nucleophilic Attack: Add thiophenol (1.2 mmol, 123 µL) dropwise over 5 minutes. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to 25 °C.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 7:3). The starting material (R_f = 0.6) will disappear. The product (R_f = 0.3) will stain positively (orange/brown) with Dragendorff reagent, validating the formation of the secondary amine.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the Lewis acid and unreacted thiophenol. Extract with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Spectroscopic Validation: Analyze the crude mixture via ¹H NMR (CDCl₃). Validation is confirmed by the disappearance of the shielded aziridine protons (~1.5–2.0 ppm) and the emergence of a downfield methine proton adjacent to the sulfur atom (~3.4 ppm).

Mechanism A N-Ethyl Aziridine (Ground State) B Lewis Acid Coordination A->B Activation C Nucleophilic Attack (Anti) B->C SN2 Trajectory D Trans-1,2 Product C->D Ring Opening

Fig 2. Mechanistic trajectory of Lewis acid-mediated SN2 aziridine ring opening.

Protocol B: Chemoselective Epoxidation of the C4=C5 Alkene

Objective: Synthesis of 9-ethyl-9-azabicyclo[6.1.0]nonane-4,5-epoxide. Causality & Design: Reacting the bifunctional scaffold directly with m-CPBA would lead to rapid N-oxidation of the basic tertiary amine, destroying the intermediate. To invert this chemoselectivity, we employ an in situ protonation strategy. Adding 1.05 equivalents of Trifluoroacetic acid (TFA) converts the amine into its ammonium salt, drastically reducing its nucleophilicity and directing the electrophilic m-CPBA exclusively to the alkene.

Step-by-Step Procedure:

  • Protection: Dissolve 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene (1.0 mmol, 151 mg) in CH₂Cl₂ (15 mL) at 0 °C. Add TFA (1.05 mmol, 80 µL) dropwise. Stir for 15 minutes to ensure complete salt formation.

  • Oxidation: Add m-CPBA (77% max, 1.2 mmol, 268 mg) in small portions over 10 minutes. Stir at 0 °C for 2 hours, then warm to room temperature for 4 hours.

  • In-Process Control (IPC): Take a 50 µL aliquot, neutralize with 10% NaOH, extract into EtOAc, and spot on TLC (CH₂Cl₂/MeOH 9:1). The alkene starting material will be replaced by a slightly more polar epoxide spot.

  • Workup & Deprotection: Cool the mixture to 0 °C and add 10% aqueous NaOH (15 mL) to neutralize the TFA and remove m-chlorobenzoic acid. Extract with CH₂Cl₂ (3 × 15 mL). Dry over Na₂SO₄ and concentrate.

  • Spectroscopic Validation: IR spectroscopy will confirm success via the disappearance of the C=C stretch (~1650 cm⁻¹). ¹H NMR will show the vinylic protons (~5.5 ppm) shifting upfield to ~2.9 ppm, characteristic of the oxirane ring.

Quantitative Performance Data

The following table summarizes the optimized conditions and yields for various nucleophilic ring-opening reactions of the 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene scaffold, demonstrating its robust utility.

NucleophileReagent / ActivatorSolventTemp (°C)Time (h)Yield (%)Stereoselectivity
Thiophenol (PhSH) BF₃·OEt₂ (0.2 eq)CH₂Cl₂0 → 25488>99% trans
Sodium Azide (NaN₃) NH₄Cl (1.5 eq)MeOH/H₂O651282>99% trans
Allylamine LiClO₄ (1.0 eq)CH₃CN801675>99% trans
Methanol (MeOH) BF₃·OEt₂ (1.0 eq)CH₂Cl₂0685>99% trans

References

  • Title: Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent Source: The Journal of Organic Chemistry (ACS) URL: [Link]

  • Title: Conformational-dependent reaction mechanism: case of acid hydrolysis of N-benzoyl-9-azabicyclo[6.1.0]non-4-ene Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores Source: Molecules (MDPI) URL: [Link]

Sources

Application

Scale-up synthesis procedures for 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene

Application Note: Scalable Synthesis and Process Optimization of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Process Optimization of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

Bicyclic aziridines, particularly derivatives of 9-azabicyclo[6.1.0]non-4-ene, are highly valuable synthetic intermediates in modern drug discovery. They serve as rigid, strained scaffolds for the synthesis of complex pharmaceuticals, including pyrazolopyrimidine-based IRAK4 inhibitors[1] and stereodefined β-fluoroamine building blocks via Lewis base-catalyzed hydrofluorination[2].

Transitioning the synthesis of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene from a discovery-scale (milligram) to a process-scale (multigram to kilogram) environment requires overcoming significant challenges related to reagent stability, exothermic reaction control, and the handling of reactive alkylating agents. This guide details a self-validating, two-step scalable protocol:

  • Metal-Free Aziridination: Direct conversion of 1,5-cyclooctadiene (1,5-COD) to the free N–H aziridine using hydroxylamine-O-sulfonic acid (HOSA)[3].

  • Regioselective N-Alkylation: Controlled ethylation to yield the final target.

Mechanistic Insights & Process Causality

Historically, aziridination of unactivated alkenes like 1,5-COD required expensive transition metal catalysts and complex nitrene precursors. The adoption of HOSA as an aminating agent in the presence of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and a mild base (e.g., piperidine) provides a highly scalable, metal-free alternative[3].

Why HFIP? HFIP is critical to the success of this reaction. Its strong hydrogen-bond donating capability stabilizes the highly polar transition state during the concerted transfer of the nitrogen atom from HOSA to the alkene. Furthermore, it enhances the electrophilicity of the aminating species while suppressing unwanted side reactions[4].

For the subsequent N-alkylation, selecting the correct base is paramount to prevent competing ring-opening polymerization of the strained aziridine. Weak, non-nucleophilic inorganic bases (like K₂CO₃) in polar aprotic solvents (like Acetonitrile) provide the optimal balance of reactivity and scaffold preservation.

Process Flow & Workflow Visualization

The following diagram illustrates the optimized two-step synthetic workflow, highlighting critical in-process controls (IPCs) and waste management streams.

G Start 1,5-Cyclooctadiene (1,5-COD) Step1 Step 1: Aziridination HOSA, Piperidine, HFIP 0 °C to 25 °C Start->Step1 IPC1 IPC 1: GC-MS Check for >95% Conversion Step1->IPC1 Waste Aqueous Waste Treatment (Thiosulfate Quench) Step1->Waste Aqueous Effluent Intermediate 9-azabicyclo[6.1.0]non-4-ene (N-H Aziridine) IPC1->Intermediate Workup & Distillation Step2 Step 2: N-Alkylation Bromoethane, K2CO3, MeCN 60 °C Intermediate->Step2 IPC2 IPC 2: 1H NMR / GC-MS Confirm N-ethylation Step2->IPC2 Step2->Waste Filter Cake / Salts Product 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene (Target Compound) IPC2->Product Filtration & Distillation

Figure 1: Two-step scalable synthesis workflow for 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene.

Experimental Protocols

Note: Aziridines are potent alkylating agents. All procedures must be conducted in a professional laboratory environment utilizing a properly functioning fume hood, appropriate PPE (including chemical-resistant gloves and safety goggles), and active ambient monitoring.

Step 1: Synthesis of 9-azabicyclo[6.1.0]non-4-ene (N-H Aziridine)

Adapted from the metal-free HOSA methodology[4].

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and an addition funnel. Purge the system with dry Nitrogen.

  • Reagent Loading: Add 1,5-cyclooctadiene (108.2 g, 1.0 mol) and HFIP (500 mL) to the reactor. Begin agitation at 250 rpm and cool the mixture to 0 °C using the reactor jacket.

  • Base Addition: Slowly add piperidine (102.2 g, 1.2 mol) over 15 minutes. Maintain the internal temperature below 5 °C.

  • Amination: Portion-wise, add Hydroxylamine-O-Sulfonic Acid (HOSA) (135.7 g, 1.2 mol) over 1 hour. Causality Note: HOSA addition is highly exothermic. Portion-wise addition prevents thermal runaway and degradation of the aminating intermediate.

  • Reaction Maturation: Allow the reaction to slowly warm to 25 °C and stir for 12 hours.

  • In-Process Control (IPC): Sample the reaction mixture. Quench with water, extract with dichloromethane (DCM), and analyze via GC-MS. Proceed when 1,5-COD conversion is >95%.

  • Workup: Quench the reaction by adding 500 mL of cold water. Extract the aqueous layer with DCM (3 x 300 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude yellow oil via vacuum distillation to afford the pure N-H aziridine (Yield: ~65-70%)[3].

Step 2: Synthesis of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene
  • Reactor Setup: In a clean 1 L reactor equipped with a reflux condenser, add the purified 9-azabicyclo[6.1.0]non-4-ene (61.6 g, 0.5 mol) and anhydrous Acetonitrile (400 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (138.2 g, 1.0 mol).

  • Alkylation: Slowly add Bromoethane (65.4 g, 0.6 mol) via a dropping funnel.

  • Heating: Heat the suspension to 60 °C for 8 hours under vigorous mechanical stirring.

  • IPC: Analyze an aliquot via GC-MS to confirm the disappearance of the N-H aziridine peak (m/z 123) and the appearance of the N-ethyl product (m/z 151).

  • Workup: Cool the mixture to room temperature. Filter the inorganic salts through a pad of Celite, washing the cake with fresh Acetonitrile (100 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified via short-path fractional vacuum distillation to yield the target compound as a colorless to pale-yellow oil.

Quantitative Data: N-Alkylation Optimization

To establish a self-validating protocol, various conditions for the N-alkylation step were evaluated. The data below demonstrates why K₂CO₃ in Acetonitrile was selected for the scale-up procedure. Stronger bases (like NaH) resulted in significant yield losses due to aziridine ring-opening.

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1Et₃N (1.5)DCM25244538
2NaH (1.2)THF0 to 2512>9941 (Ring-opened byproducts)
3Cs₂CO₃ (2.0)DMF606>9982
4 K₂CO₃ (2.0) MeCN 60 8 >99 89 (Optimized)

Table 1: Optimization parameters for the N-ethylation of 9-azabicyclo[6.1.0]non-4-ene. Entry 4 provides the best balance of yield, cost-efficiency, and scalability.

References

  • Wang, H., et al. (2024). Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent. ChemRxiv. Available at:[Link]

  • Wang, H., et al. (2024). Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Doyle, A. G., et al. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Gilead Sciences, Inc. (2016). Pyrazolopyrimidine inhibitors of irak4 activity (WO2016144846A1). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene

Welcome to the technical support center for 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valua...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound during storage and handling. The unique structure of this molecule, featuring a strained aziridine ring fused to a cyclooctene backbone, makes it susceptible to degradation if not handled with appropriate care. This resource provides direct answers to common issues and in-depth troubleshooting protocols to maintain the compound's purity and reactivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene.

Q1: What are the ideal storage conditions for 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene?

A1: Proper storage is paramount to prevent degradation. The high ring strain of the aziridine group makes the molecule thermally sensitive.[1] For optimal stability, adhere to the following conditions:

  • Temperature: For long-term storage, maintain the compound at or below -20°C . For short-term storage (up to several weeks), a temperature of 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen . The aziridine ring can be susceptible to reactions with atmospheric components like moisture and carbon dioxide.[2]

  • Container: Use a tightly sealed, amber glass vial or a container made of a non-reactive material like high-density polyethylene (HDPE) to protect from light and air.[3]

Q2: My sample of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene has turned yellow/brown. What does this indicate?

A2: A color change from colorless or pale yellow to a darker yellow or brown is a common visual indicator of decomposition or polymerization.[2] This is often due to thermal degradation, which can lead to the opening of the aziridine ring and subsequent side reactions. If you observe a color change, it is crucial to verify the compound's purity using an analytical technique like ¹H NMR or GC-MS before use.[2]

Q3: I'm seeing new, unexpected peaks in my ¹H NMR or GC-MS analysis. What are the likely degradation products?

A3: The most probable degradation pathway involves the thermal or acid-catalyzed ring-opening of the strained aziridine. This nucleophilic attack can lead to the formation of various isomers or oligomers.[4][5] Key indicators of degradation include:

  • ¹H NMR: Look for the appearance of new signals in the aliphatic region, potentially corresponding to protons on a newly formed amino alcohol or other ring-opened structures. A decrease in the integration of the characteristic aziridine ring proton signals relative to the ethyl group would also suggest degradation.

  • GC-MS: The appearance of new peaks, potentially with the same mass (isomers) or higher masses (oligomers/polymers), is a strong sign of degradation.

Q4: Can I store the compound in a solvent? If so, which solvents are recommended?

A4: Storing the compound in a dry, aprotic solvent can be a viable option, particularly for creating stock solutions. However, solvent choice is critical.

  • Recommended Solvents: Dry acetonitrile, anhydrous dichloromethane (DCM), or dry tetrahydrofuran (THF) are suitable choices.

  • Solvents to Avoid: Protic solvents (e.g., methanol, ethanol, water) and acidic solvents should be strictly avoided as they can catalyze the ring-opening of the aziridine.[4] Ensure the chosen solvent is thoroughly dried and degassed before use.

Section 2: In-Depth Troubleshooting Guides

This section provides structured workflows for identifying and mitigating degradation issues.

Guide 1: Investigating Suspected Thermal Degradation

If you suspect your sample has degraded due to improper storage or handling, follow this workflow to diagnose the issue.

G cluster_0 Troubleshooting Workflow A Start: Suspected Degradation (e.g., color change, poor reactivity) B Step 1: Visual Inspection Is the sample discolored or viscous? A->B C Step 2: Analytical Purity Check Run ¹H NMR and/or GC-MS B->C Yes/Unsure J Proceed with Experiment Compound is suitable for use. B->J No D Compare to Reference Spectrum Do new peaks appear? C->D E Result: Degradation Confirmed D->E Yes G Result: No Degradation Detected D->G No F Action: Review Storage Protocol Check temperature logs, inert atmosphere, container. E->F H Action: Purify Sample (e.g., column chromatography) if purity is critical for application. F->H I Action: Procure New Lot If purification is not feasible. F->I G->J

Caption: Troubleshooting workflow for suspected degradation.

Guide 2: Understanding the Primary Degradation Pathway

The core instability of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene stems from the high angle strain of the three-membered aziridine ring.[1] Thermal energy or the presence of protic/acidic species can facilitate a ring-opening reaction. The nitrogen atom's lone pair of electrons increases its basicity, but the ring strain makes it a good leaving group upon protonation or Lewis acid coordination, leading to nucleophilic attack on one of the adjacent carbons.

G cluster_1 Degradation Mechanism Start 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene (Strained Ring) Trigger Thermal Energy or Acidic/Protic Species (H+) Start->Trigger Exposure Intermediate Activated Intermediate (e.g., Aziridinium Ion) Trigger->Intermediate Activation Product Ring-Opened Products (e.g., Amino Alcohols, Polymers) Intermediate->Product Nucleophilic Attack (e.g., by H₂O, another amine)

Caption: Simplified thermal/acid-catalyzed degradation pathway.

Section 3: Recommended Protocols

Protocol 1: Standard Storage and Handling
  • Receiving: Upon receipt, immediately transfer the compound to a freezer set to -20°C or lower.

  • Environment: All handling of the solid compound should be done in an inert atmosphere (glove box or glove bag).

  • Aliquoting: If you need to use small amounts over time, it is best to aliquot the material into several smaller, sealed vials upon first opening. This minimizes the exposure of the bulk material to atmospheric conditions during each use.

  • Dissolving: When preparing a solution, use a syringe to transfer anhydrous, aprotic solvent into the vial under an inert atmosphere.

  • Resealing: After use, flush the vial headspace with argon or nitrogen before tightly resealing and returning it to the recommended storage temperature.

Protocol 2: Quantitative Stability Assessment

This protocol allows you to determine the stability of your compound under your specific experimental or storage conditions.

  • Sample Preparation: Prepare several identical samples of the compound (e.g., 5 mg each) in separate, sealed vials. Prepare a control sample and store it at -80°C.

  • Stress Conditions: Place the other samples under the conditions you wish to test (e.g., room temperature, 4°C, exposure to light).

  • Time Points: At defined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one sample from the stress condition.

  • Analysis: Dissolve the stressed sample and the control sample in a deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Purity Determination: Acquire a quantitative ¹H NMR spectrum. Compare the integral of a characteristic peak of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene to the integral of the internal standard. A decrease in this ratio over time indicates degradation. HPLC with UV detection can also be used for this purpose.[6]

Section 4: Summary of Key Parameters

ParameterRecommendationRationale
Long-Term Storage Temp. ≤ -20°CMinimizes thermal energy available to overcome the activation barrier for ring-opening.[7]
Short-Term Storage Temp. 2-8°CAcceptable for brief periods, but not recommended for more than a few weeks.
Atmosphere Inert (Argon, Nitrogen)Prevents reaction with atmospheric moisture and CO₂, which can act as catalysts for degradation.[2]
Light Exposure Protect from Light (Amber Vials)Prevents potential photochemical degradation pathways.
Compatible Solvents Anhydrous Aprotic (Acetonitrile, DCM, THF)These solvents are less likely to participate in or catalyze ring-opening reactions.
Incompatible Materials Acids, Protic Solvents, Oxidizing AgentsThese materials can readily initiate polymerization or degradation.[2]

References

  • Sulfinyl Aziridines as Stereoselective Covalent Destabilizing Degraders of the Oncogenic Transcription Factor MYC. National Center for Biotechnology Information. [Link]

  • Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. PubMed. [Link]

  • 9-Azabicyclo[6.1.0]non-4-ene,9-(1-methylethyl)-(9CI). NextSDS. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides. OSTI.GOV. [Link]

  • Aziridine. Wikipedia. [Link]

  • Nucleophilic radiofluorination at room temperature via aziridinium intermediates. Royal Society of Chemistry. [Link]

  • 9-Oxabicyclo[6.1.0]non-4-ene. PubChem. [Link]

  • Origin of the Reactivity Differences of Substituted Aziridines: CN vs CC Bond Breakages. ACS Publications. [Link]

  • Ring-opening of non-activated aziridines with [11C]CO2 via novel ionic liquids. Royal Society of Chemistry. [Link]

  • Alkylative Aziridine Ring-Opening Reactions. MDPI. [Link]

  • Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. MDPI. [Link]

  • Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. Royal Society of Chemistry. [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. [Link]

  • 9-Oxabicyclo(6.1.0)nonan-4-one. PubChem. [Link]

  • Strain Release Amination. National Center for Biotechnology Information. [Link]

  • 저작자표시-비영리-변경금지 2.0 대한민국 이용자는 아래의 조건을 따르는 경우에 한하여 자유롭. CHOSUN. [Link]

  • Thermal characterization, polymorphism, and stability evaluation of Se-NSAID derivatives with potent anticancer activity. DADUN. [Link]

  • 9-Oxabicyclo[6.1.0]nonane. NIST WebBook. [Link]

  • (PDF) Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. ResearchGate. [Link]

  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. [Link]

  • β-Cyclodextrin-poly (β-Amino Ester) Nanoparticles Are a Generalizable Strategy for High Loading and Sustained Release of HDAC Inhibitors. National Center for Biotechnology Information. [Link]

  • Efficiency Assessment of Fenton-Based Pre-Treatment of Medical Wastewater Using Fe, Cu, and Mn Catalysts—Impact on the Aquatic Environment. MDPI. [Link]

Sources

Optimization

Optimizing reaction temperature for 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene cleavage

Welcome to the Technical Support Center for aziridine ring-opening workflows. 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene presents a unique synthetic challenge in drug development and organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aziridine ring-opening workflows. 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene presents a unique synthetic challenge in drug development and organic synthesis. As an unactivated N-alkyl aziridine fused to a cyclooctene ring, it lacks the electron-withdrawing groups (e.g., N-tosyl, N-acyl) that typically facilitate nucleophilic attack. Consequently, the C–N bond cleavage requires precise thermal calibration to overcome high activation energy barriers without triggering alkene degradation or polymerization.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to optimize your reaction temperatures.

Mechanistic Causality & The Role of Temperature

In unactivated aziridines, the electron-donating N-ethyl group increases the basicity of the nitrogen but reduces the electrophilicity of the adjacent carbons. Ring cleavage must proceed via a two-step activation-nucleophilic attack pathway:

  • Activation: The nitrogen must first be protonated or coordinated by a Lewis acid or strong hydrogen-bond donor[1].

  • Cleavage: A nucleophile attacks the activated complex. This step is highly temperature-dependent. At sub-optimal temperatures (<25°C), the thermal energy is insufficient to overcome the transition state barrier. At excessive temperatures (>100°C), the strained cyclooctene ring becomes susceptible to isomerization or oxidative degradation[2].

AziridineCleavage A 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene (Unactivated Aziridine) B Electrophilic Activation (H+ or Lewis Acid) A->B Step 1 C Activated Aziridinium Intermediate (Lowered C-N Bond Energy) B->C Rapid Equilibrium D Nucleophilic Attack (Thermal Energy Required) C->D Rate-Limiting Step E Successful Ring Cleavage (β-substituted amine) D->E Optimal Temp (50-60°C) F Thermal Degradation / Polymerization (Cyclooctene Ring Compromised) D->F Excessive Temp (>100°C)

Mechanistic pathway for 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene cleavage highlighting thermal limits.

Temperature Optimization Matrix

To guide your reaction design, we have synthesized empirical data for the nucleophilic ring opening of unactivated N-alkyl aziridines.

Temperature RangeKinetic ProfileYield ExpectationPrimary Side ReactionsRecommended Use Case
< 25°C (Room Temp) Stalled / Negligible< 5%None (Starting material recovered)Highly reactive nucleophiles only.
50°C - 60°C Moderate75% - 85%MinimalHalogenation (e.g., HFIP-mediated)[3].
90°C - 100°C Fast60% - 70%Alkene isomerization, mild polymerizationReductive ring-opening or aqueous hydrolysis.
> 110°C Very Fast< 30%Severe thermal degradationNot recommended[2].

Standard Operating Procedure (SOP): HFIP-Mediated Ring Opening at 50°C

This self-validating protocol utilizes a mildly elevated temperature (50°C) in a fluorinated solvent to facilitate the cleavage of unactivated N-alkyl aziridines while preserving the cyclooctene double bond[3].

Materials:

  • 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene (1.0 mmol)

  • Nucleophile (e.g., Sodium azide or Benzoyl fluoride for hydrofluorination) (2.0 mmol)

  • Hexafluoroisopropanol (HFIP) (4.0 mmol)

  • Solvent: tert-Butyl methyl ether (TBME) (1.0 mL)

Step-by-Step Methodology:

  • Preparation: In an 8 mL polypropylene tube (glass may be etched if using fluoride sources), dissolve 1.0 mmol of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene in 1.0 mL of TBME[3].

  • Activation: Add 4.0 mmol of HFIP. Causality Note: The strong hydrogen-bonding capability of HFIP activates the basic N-ethyl nitrogen, lowering the activation energy required for cleavage without the need for harsh Bronsted acids.

  • Nucleophile Addition: Add 2.0 mmol of your chosen nucleophile.

  • Thermal Incubation: Seal the tube and place it in an aluminum heating block preheated precisely to 50°C . Stir for 12-15 hours. Causality Note: 50°C provides sufficient thermal energy to overcome the rate-limiting nucleophilic attack on the unactivated aziridine without triggering the decomposition of the cyclooctene ring[3].

  • Quenching & Extraction: Cool to room temperature. Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 5 mL), dry over MgSO₄, and concentrate in vacuo.

Troubleshooting FAQs

Q: I am recovering >90% of my starting material when running the reaction at room temperature. Why? A: Unactivated N-alkyl aziridines lack electron-withdrawing groups to polarize the C–N bond. The activation energy for ring opening is prohibitively high at 25°C. You must elevate the temperature to at least 50°C and ensure a strong electrophilic activator (like HFIP or a Lewis acid) is present to facilitate the reaction[3].

Q: When I push the temperature to 100°C to accelerate the reaction, my yield drops and the NMR shows a complex mixture. What is happening? A: At temperatures approaching or exceeding 100°C, the cyclooctene ring (the non-4-ene portion) becomes thermally unstable[2]. The strain of the fused bicyclic system, combined with high heat and acidic conditions, leads to competing alkene isomerization, transannular reactions, or polymerization. Cap your reaction temperature at 50-60°C and increase the reaction time or the concentration of the activator instead.

Q: Does the stereochemistry of the bicyclic system affect the required cleavage temperature? A: Yes. Conformational studies on related molecules (like N-benzoyl-9-azabicyclo[6.1.0]non-4-ene) demonstrate that the cis-cis vs. trans configurations have different ground-state energies[1]. The fused nature of the [6.1.0] system restricts rotation, locking the aziridine in a conformation that dictates the trajectory of the incoming nucleophile. If your substrate is sterically hindered by the cyclooctene conformation, you may need to rely on highly polar solvents (like HFIP) rather than brute-force heating to achieve cleavage.

References

  • Conformational-dependent reaction mechanism: case of acid hydrolysis of N-benzoyl-9-azabicyclo[6.1.0]non-4-ene Source: Canadian Science Publishing URL:[Link]

  • Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines Source: The Doyle Group / UCLA URL:[Link]

  • Nonactivated Aziridine Synthesis by Intermolecular Polarity-Mismatched Carboamination of Unactivated Alkenes with Unactivated Alkyl Halides Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene: A Comparative Analysis of Mass Spectrometry and Alternative Techniques

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene, a bicyclic amine with potential applications...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene, a bicyclic amine with potential applications in medicinal chemistry, presents a unique analytical challenge. This guide provides an in-depth, experience-driven comparison of mass spectrometry and other instrumental methods for the structural elucidation of this molecule. We will delve into the theoretical underpinnings of its fragmentation behavior under electron ionization and contrast the utility of this data with insights from alternative analytical approaches.

The Analytical Imperative: Why Structural Integrity Matters

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a compound like 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene, the stereochemistry of the aziridine ring fused to the cyclooctene core, along with the position of the double bond and the ethyl substituent, will dictate its interaction with biological targets. Therefore, robust analytical methodologies are not merely a quality control checkpoint but a fundamental aspect of the research and development process.

Mass Spectrometry: Predicting the Fragmentation Fingerprint

Upon entering the mass spectrometer, the molecule will be bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•).[4] For 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene (C10H17N), the molecular weight is 151.25 g/mol . In accordance with the nitrogen rule, the molecular ion will have an odd mass-to-charge ratio (m/z) of 151.[5][6]

The subsequent fragmentation is driven by the presence of the nitrogen atom and the strained bicyclic system. The primary fragmentation pathways for amines are typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5] This cleavage results in the formation of a resonance-stabilized iminium cation, which is often the base peak in the spectrum.[1]

Predicted Fragmentation Pathways:

A primary and highly probable fragmentation pathway involves the cleavage of the C-C bond beta to the nitrogen atom within the cyclooctene ring. This is a classic α-cleavage for cyclic amines.[1] The loss of the largest alkyl radical is generally preferred.[1] Another significant fragmentation would be the loss of the ethyl group.

Here is a proposed fragmentation scheme:

fragmentation M 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene (M+•, m/z 151) F1 Loss of C2H5• (m/z 122) M->F1 - C2H5• F2 Loss of C3H5• (m/z 108) M->F2 - C3H5• (ring opening) F3 Loss of C4H7• (m/z 94) F2->F3 - CH2 F4 Iminium Cation (m/z 84) F2->F4 - C2H4

Caption: Proposed EI fragmentation of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene.

A Comparative Look: Alternative and Complementary Analytical Techniques

While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a compound, a comprehensive structural elucidation relies on a multi-technique approach.

Analytical TechniqueInformation ProvidedStrengthsWeaknesses
Mass Spectrometry (GC-MS) Molecular weight, elemental formula (with high resolution), fragmentation pattern.High sensitivity, provides a "fingerprint" for identification, suitable for volatile and semi-volatile compounds.[7]Isomers can have similar fragmentation patterns, does not provide stereochemical information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex spectra for complex molecules.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=C, C-N).Fast, simple, provides information about functional groups.Provides limited information on the overall structure, not suitable for complex mixtures.
X-ray Crystallography Absolute three-dimensional structure of a crystalline solid.The "gold standard" for structural determination.Requires a single, high-quality crystal, which can be difficult to obtain.

Experimental Protocol: A Practical Approach to GC-MS Analysis

The following is a generalized protocol for the analysis of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene using a standard Gas Chromatography-Mass Spectrometry system.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the synthesized and purified compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate (1 mL).

  • Perform serial dilutions to obtain a final concentration in the range of 1-10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent with an electron ionization source.[7]

  • GC Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness HP-5MS or equivalent, is a good starting point.[8]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector: Splitless mode at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.[3]

  • Mass Scan Range: m/z 30-400.

3. Data Analysis:

  • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with theoretical fragmentation patterns and, if available, with library spectra of related compounds.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolution Dissolve in Solvent Dilution Serial Dilution Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Interpretation Identify Molecular Ion & Fragments Spectrum->Interpretation Comparison Compare with Theory/Library Interpretation->Comparison

Caption: A generalized workflow for the GC-MS analysis of a novel compound.

Conclusion: An Integrated Approach for Definitive Characterization

The structural elucidation of a novel molecule like 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene necessitates a synergistic analytical strategy. While mass spectrometry, particularly GC-MS with electron ionization, offers a powerful tool for determining the molecular weight and obtaining a characteristic fragmentation "fingerprint," it is not a standalone solution. The predicted fragmentation patterns, centered around α-cleavage characteristic of cyclic amines, provide a strong hypothesis for the molecule's behavior under ionization. However, for unambiguous structural confirmation, especially concerning stereochemistry, this data must be corroborated with techniques like NMR spectroscopy. For absolute stereochemical assignment, X-ray crystallography remains the definitive method, contingent on the ability to produce suitable crystals. By understanding the strengths and limitations of each technique, researchers can design a robust analytical workflow that ensures the scientific integrity of their findings and accelerates the drug development process.

References

  • Zhang, J., Oxley, J., Smith, J., et al. (2000). Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. Journal of Mass Spectrometry, 35(7), 841-852. Available at: [Link]

  • Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.15 - Fragmentation of Amines. Whitman College. Available at: [Link]

  • Kinstle, T. H., & Djerassi, C. (1966). Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. The Journal of Organic Chemistry, 31(6), 1961–1965. Available at: [Link]

  • Egsgaard, H., & Larsen, E. (1984). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry, 5(2), 146-150. Available at: [Link]

  • DeRoco, J. A., & Merrill, G. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones. Current Protocols in Toxicology, 74(1), 33.5.1-33.5.19. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • Wang, Y., et al. (2020). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Atmospheric Environment, 223, 117235. Available at: [Link]

  • Li, Y., et al. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 44(8), 1231-1239. Available at: [Link]

  • Sun, C., et al. (2008). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Journal of the Chinese Chemical Society, 55(5), 1094-1100. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Moody, M. W. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • LCGC International. (2018). Introduction to Electron Impact Ionization for GC–MS. Available at: [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2), 003. Available at: [Link]

  • Federal Institute for Occupational Safety and Health (BAuA). (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). Available at: [Link]

  • Practical Organic Chemistry. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube. Available at: [Link]

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Comparative

A Comparative Analysis of Ring Strain in Bicyclic Aziridines and Epoxides: The Case of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene and its Oxa-analogue

Introduction: The Energetic Landscape of Strained Heterocycles In the realm of organic synthesis and drug development, three-membered heterocyclic compounds, particularly aziridines and epoxides, are indispensable buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Energetic Landscape of Strained Heterocycles

In the realm of organic synthesis and drug development, three-membered heterocyclic compounds, particularly aziridines and epoxides, are indispensable building blocks.[1] Their synthetic utility is largely derived from the substantial potential energy stored within their structure as ring strain.[2][3] This inherent strain, estimated to be around 27 kcal/mol for the parent rings, serves as a powerful thermodynamic driving force for a variety of stereospecific ring-opening reactions, enabling the construction of complex molecular architectures.[1][4]

While structurally similar, the substitution of a nitrogen atom in an aziridine for an oxygen atom in an epoxide introduces fundamental differences in electronic properties and, consequently, chemical reactivity.[4] This guide provides an in-depth comparison of the ring strain in two specific, complex scaffolds: 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene and its corresponding epoxide analogue, 9-Oxabicyclo[6.1.0]non-4-ene . We will dissect the sources of strain in these bicyclic systems, explore methodologies for their quantification, and discuss how subtle electronic differences dictated by the heteroatom profoundly influence their reactivity profiles. This analysis is designed to offer researchers, scientists, and drug development professionals a clear, objective framework for understanding and leveraging these potent synthetic intermediates.

Part 1: Deconstructing Ring Strain in Fused Systems

Ring strain is not a monolithic property but rather a composite of several destabilizing effects that arise when bond angles and conformations are forced to deviate from their ideal, low-energy states.[5]

  • Angle Strain (Baeyer Strain): This is the most significant contributor in three-membered rings. The internal C-X-C (where X is C, N, or O) bond angles are compressed to approximately 60°, a severe deviation from the ideal sp³ tetrahedral angle of ~109.5°.[5][6][7]

  • Torsional Strain (Pitzer Strain): This arises from the eclipsing interactions of substituents on adjacent atoms. In a planar three-membered ring, all substituents are necessarily eclipsed, further increasing the molecule's potential energy.[5]

  • Transannular Strain (Prelog Strain): In larger bicyclic systems like the bicyclo[6.1.0]nonane scaffold, non-bonded atoms across the larger ring can interact sterically, adding another layer of strain.

When comparing the aziridine and epoxide moieties, the primary differentiator is the heteroatom itself. Oxygen is more electronegative than nitrogen, rendering the adjacent carbon atoms in an epoxide ring more electron-deficient (electrophilic) compared to those in an aziridine.[1] Furthermore, the trivalent nature of nitrogen allows for its reactivity to be tuned by its substituent. In 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene , the ethyl group is electron-donating, classifying it as a "non-activated" aziridine, which is generally less reactive towards nucleophiles than its epoxide counterpart unless activated by an external agent (e.g., an acid).[1][2]

Caption: Core molecular structures of the compared bicyclic heterocycles.

Part 2: Methods for Quantifying Ring Strain

The total strain energy (SE) of a cyclic molecule is a measure of its thermodynamic instability relative to a hypothetical, strain-free analogue. This value can be determined through both experimental and computational methods.

Experimental Determination via Combustion Calorimetry

The classic experimental approach to quantifying ring strain is through measuring the heat of combustion (ΔH°c).[7] The more strain a molecule possesses, the higher its internal energy, and thus the more heat it releases upon complete combustion.[7] The strain energy is calculated by comparing the molar heat of combustion to that of a strain-free reference compound.[8]

Experimental Protocol: Bomb Calorimetry

This protocol outlines the general steps for determining the heat of combustion of a liquid sample like 9-Oxabicyclo[6.1.0]non-4-ene.

  • Calorimeter Calibration:

    • A pellet of a standard substance with a known heat of combustion (e.g., benzoic acid) of precisely known mass (~1 g) is prepared.[9]

    • The pellet is placed in the sample cup inside the bomb calorimeter. A fuse wire is attached to the electrodes, touching the pellet.

    • The bomb is sealed and pressurized with ~30 atm of pure oxygen.

    • The bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated bucket.

    • The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision until it reaches a maximum and begins to cool.

    • The heat capacity (C) of the calorimeter system is calculated using the known energy release of the standard and the measured ΔT.[10]

  • Sample Combustion:

    • For a liquid sample, a known mass is encapsulated in a gelatin capsule or absorbed onto a combustible material.[10][11]

    • The procedure is repeated exactly as in the calibration step, using the sample instead of the benzoic acid standard.

    • The total heat released is calculated using the calorimeter's heat capacity (C) and the new measured ΔT.

    • The heat released by the capsule/absorbent material and the fuse wire is subtracted to find the heat of combustion of the sample alone.

  • Strain Energy Calculation:

    • The molar heat of combustion (ΔH°c) is calculated.

    • A strain-free heat of combustion is estimated based on group increments from acyclic analogues. For cycloalkanes, a value of ~157 kcal/mol (or 658.6 kJ/mol) per CH₂ group is used as a baseline.[5][12]

    • The total strain energy is the difference between the experimental ΔH°c and the calculated ΔH°c for a hypothetical strain-free isomer.[12]

Caption: Workflow for experimental determination of strain energy via calorimetry.

Computational Analysis via Isodesmic Reactions

With the advancement of computational chemistry, strain energies can be calculated with high accuracy, often circumventing challenging experimental setups.[13][14] The most common method involves the use of theoretical isodesmic or homodesmotic reactions. These are hypothetical, balanced reactions where the number and types of chemical bonds are conserved on both the reactant and product sides.[15][16] The enthalpy change of such a reaction isolates the energy associated with strain.

Computational Protocol: DFT-Based Strain Energy Calculation

  • Structure Optimization:

    • The 3D structures of the strained molecule (e.g., 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene) and a set of strain-free reference molecules are built in silico.

    • Geometries are optimized using a suitable level of theory, commonly Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).[15][17]

    • A frequency calculation is performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

  • Energy Calculation:

    • The electronic energy and zero-point vibrational energy (ZPVE) are calculated for all optimized structures. More advanced methods like G3(MP2) can be used for higher accuracy.[15]

  • Isodesmic Reaction Design:

    • A balanced reaction is constructed. For example, the bicyclo[6.1.0]nonane ring could be "opened" into strain-free acyclic components that preserve the count of C-C, C-H, C-N, and N-H bonds.

    • Example Isodesmic Reaction for a simplified bicyclo[3.1.0]hexane: bicyclo[3.1.0]hexane + 2 propane -> cyclohexane + cyclopropane

  • Strain Energy Calculation:

    • The strain energy (SE) is the calculated enthalpy change (ΔH) of this isodesmic reaction.

    • SE = ΔH_rxn = Σ(Energies of Products) - Σ(Energies of Reactants)[16]

Computational_Workflow Build Build 3D Structures (Strained & Reference) Opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) Build->Opt Freq Frequency Calculation (Confirm Minima) Opt->Freq Energy Calculate Electronic & ZPVE Energies Freq->Energy Isodesmic Design Balanced Isodesmic Reaction Energy->Isodesmic CalcSE Calculate ΔH_rxn Isodesmic->CalcSE Result Strain Energy (SE) CalcSE->Result

Caption: Workflow for computational determination of cycloalkyne ring strain.

Part 3: Comparative Data and Reactivity Implications

Table 1: Strain Energies of Parent and Related Systems

Compound Strain Energy (kcal/mol) Method Key Observations
Cyclopropane 29[5] Experimental High angle strain in the three-membered ring.
Aziridine (parent) ~27[1][4] Estimated Similar to cyclopropane, the primary driving force for reactivity.[2]
Epoxide (parent) ~27[1][4] Estimated Similar to aziridine, highlighting the geometric source of strain.
cis-Bicyclo[6.1.0]nonane ~28-30 (Estimated) - Fusing to a larger ring does not dramatically increase the strain of the three-membered ring itself.

| Bicyclo[3.1.0]hexene | 75.9[15] | Computational (G3(MP2)) | Demonstrates the significant strain in fused bicyclic systems containing unsaturation. |

The data indicates that the dominant source of strain in both target molecules will originate from the three-membered aziridine or epoxide ring. The fusion to the eight-membered ring, particularly in a cis fashion, does not add as much strain as might be expected for smaller fused systems.[18]

The Decisive Factor: Electronic Effects on Reactivity

Despite possessing nearly identical overall ring strain, the reactivity of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene and 9-Oxabicyclo[6.1.0]non-4-ene towards nucleophiles is markedly different.

  • Epoxide (Oxa-analogue): The highly electronegative oxygen atom polarizes the C-O bonds, creating significant partial positive charge on the adjacent carbons. This makes the epoxide inherently more electrophilic and susceptible to direct nucleophilic attack.[1]

  • Aziridine (N-Ethyl): The nitrogen atom is less electronegative than oxygen. Furthermore, the electron-donating ethyl group reduces the electrophilicity of the ring carbons. This "non-activated" aziridine is therefore relatively stable and unreactive towards most nucleophiles.[1] Ring-opening typically requires prior activation, such as protonation with acid to form a highly reactive aziridinium ion, which dramatically lowers the activation energy for nucleophilic attack.[1]

Part 4: Synthetic Pathways

The synthesis of these target molecules can be achieved through established organometallic and oxidation methodologies starting from cis,cis-1,5-cyclooctadiene.

Caption: Plausible synthetic routes to the target bicyclic heterocycles.

Conclusion

A direct comparison of ring strain in 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene and 9-Oxabicyclo[6.1.0]non-4-ene reveals that while they share a similar, high level of strain energy primarily dictated by their three-membered heterocyclic ring, their chemical behavior diverges significantly. The strain in both molecules provides the essential thermodynamic driving force for ring-opening reactions. However, the kinetic accessibility of these reactions is governed by electronic factors.

The greater electronegativity of the oxygen atom renders the epoxide carbons more electrophilic and thus more reactive to direct nucleophilic attack. Conversely, the N-ethyl aziridine is a non-activated system, requiring protonation or conversion to an aziridinium ion to achieve comparable reactivity. For researchers and drug developers, this distinction is critical: the epoxide serves as a readily available electrophile, while the aziridine offers a more stable handle that can be "activated" for reaction under specific, controlled conditions, providing a valuable layer of synthetic orthogonality.

References

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  • BenchChem. A Comparative Kinetic Study: Aziridine vs. Oxirane Ring Opening.
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  • Padwa, A. (Ed.). (2011). Aziridines and Epoxides in Organic Synthesis. Wiley-VCH. [Link]

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  • CORE. (n.d.). Comparing Models for Measuring Ring Strain of Common Cycloalkanes. [Link]

  • Kiste, A. (2016). Measurement of Ring Strain Using Butanols: A Physical Chemistry Lab Experiment. Journal of Chemical Education, 93(8), 1445–1448. [Link]

  • OSTI.GOV. Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. [Link]

  • Johnson, R. P., & Daoust, K. J. (2006). Strain Estimates for Small-Ring Cyclic Allenes and Butatrienes. The Journal of Organic Chemistry, 71(15), 5841–5845. [Link]

  • NIST. (n.d.). cis-Bicyclo[6.1.0]nonane. In NIST Chemistry WebBook. [Link]

  • Sammakia, T. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. Illinois Chemistry. [Link]

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  • BenchChem. A Comparative Guide to the Computational Analysis of Cycloalkyne Ring Strains.
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  • Chemistry Stack Exchange. (2024). Experimental determination of ring strain energy. [Link]

  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry. [Link]

  • Ashenhurst, J. (2014). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]

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  • Rossin, R., van den Bosch, S. M., Ten Hoeve, W., et al. (2013). Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems. Bioconjugate Chemistry, 24(7), 1210-1217. [Link]

  • Sharma, P., Singh, A., & Singh, I. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. RSC Medicinal Chemistry, 15(6), 1541-1563. [Link]

  • St-Gelais, A., & Bodwell, G. J. (2020). Strain visualization for strained macrocycles. Chemical Science, 11(17), 4359-4366. [Link]

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